N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
The compound N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide features a hybrid heterocyclic architecture comprising a 1,3,4-thiadiazole ring linked via a 3-oxopropyl spacer to a thiazole moiety, which is further substituted with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-2-24-15-20-19-14(26-15)17-11(21)6-5-9-8-25-13(16-9)18-12(22)10-4-3-7-23-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPYIUZBVOLISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethylthio group in the target compound and analogs like 5g and 5l enhances lipophilicity compared to methylthio or benzylthio derivatives .
- Backbone Diversity: The target’s 3-oxopropyl spacer and furan-carboxamide group distinguish it from phenoxyacetamide-based analogs (e.g., 5g, 5l), which may alter binding interactions in biological systems.
- Molecular Weight : The target’s higher molecular weight (~450 vs. 371.4 in ) suggests differences in solubility and membrane permeability.
Physicochemical Properties
Melting Points and Stability
Compounds with ethylthio substituents (e.g., 5g, 5l) exhibit higher melting points (168–170°C and 138–140°C, respectively) compared to methylthio or benzylthio derivatives, indicating stronger crystal lattice interactions due to the ethyl group’s steric bulk . The target compound’s melting point is unreported but may follow this trend.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis of this thiadiazole-thiazole hybrid requires precise control of reaction conditions:
- Temperature: Maintain 60–80°C during cyclization steps to prevent premature decomposition of intermediates .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for thiadiazole ring formation, as they stabilize transition states in nucleophilic substitutions .
- Catalysts: Employ coupling agents like EDCI/HOBt for amide bond formation between the thiazole and furan-carboxamide moieties .
- Stepwise Purification: Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before final recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Amide C=O stretch at 1650–1680 cm⁻¹ and thiadiazole C=N at 1560–1580 cm⁻¹ confirm core structure .
- Mass Spectrometry (HRMS):
Advanced: How can researchers resolve contradictions in bioactivity data observed across different cell lines or assay conditions?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HepG2 vs. MCF-7) and normalize viability assays (MTT vs. resazurin) to reduce variability .
- Metabolic Stability Testing:
- Incubate the compound with liver microsomes to assess if conflicting cytotoxicity stems from differential metabolism .
- Structural Analog Comparison:
- Synthesize derivatives lacking the ethylthio group to determine if this moiety’s redox activity contributes to cell-line-specific effects .
Advanced: What computational strategies are recommended for elucidating the binding interactions of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonds between the furan-carboxamide and catalytic lysine residues .
- MD Simulations:
- Run 100-ns simulations in GROMACS to assess stability of the thiadiazole-thiazole core in ATP-binding pockets, monitoring RMSD fluctuations .
- QSAR Modeling:
- Corrogate electronic parameters (Hammett σ) of substituents (e.g., ethylthio vs. methylthio) with IC₅₀ values to predict potency trends .
Basic: What in vitro biological screening approaches are appropriate for initial evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Cytotoxicity Screening:
- Use the NCI-60 panel at 10 μM to identify cell line selectivity, with follow-up dose-response curves (0.1–100 μM) .
- Enzyme Inhibition Assays:
- Test against recombinant kinases (e.g., Aurora A) using ADP-Glo™ kits, prioritizing targets with <50% residual activity at 1 μM .
- Antimicrobial Profiling:
- Conduct microbroth dilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to assess broad-spectrum potential .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation:
- Scaffold Hybridization:
- Fuse the thiadiazole with pyridine or triazine rings to enhance π-stacking in hydrophobic pockets .
- Parallel Synthesis:
- Data Analysis:
- Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity clusters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
